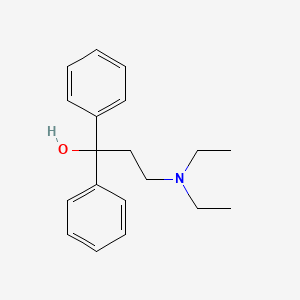
1-Propanol, 3-(diethylamino)-1,1-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-(diethylamino)-1,1-diphenyl- is a chemical compound with the molecular formula C7H17NO. It is also known by other names such as N,N-Diethyl-3-hydroxypropylamine and 3-(Diethylamino)-1-propanol . This compound is a colorless to yellow liquid and has a variety of applications in different fields .
Preparation Methods
The synthesis of 1-Propanol, 3-(diethylamino)-1,1-diphenyl- involves several steps. One common method includes the reaction of diethylamine with 3-chloropropanol under basic conditions to yield the desired product . The reaction conditions typically involve the use of a solvent such as ethanol and a base like sodium hydroxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Propanol, 3-(diethylamino)-1,1-diphenyl- undergoes various chemical reactions, including:
Reduction: It can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanol, 3-(diethylamino)-1,1-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propanol, 3-(diethylamino)-1,1-diphenyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Propanol, 3-(diethylamino)-1,1-diphenyl- can be compared with other similar compounds such as:
3-(Diethylamino)-1,2-propanediol: This compound has similar chemical properties but differs in its hydroxyl group position.
N,N-Diethyl-3-hydroxypropylamine: This compound is structurally similar but has different applications and reactivity.
The uniqueness of 1-Propanol, 3-(diethylamino)-1,1-diphenyl- lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
4369-48-6 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-(diethylamino)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-3-20(4-2)16-15-19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,21H,3-4,15-16H2,1-2H3 |
InChI Key |
FUZZXFCCNFATNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



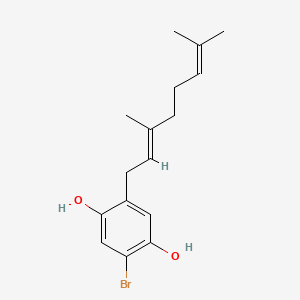
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)
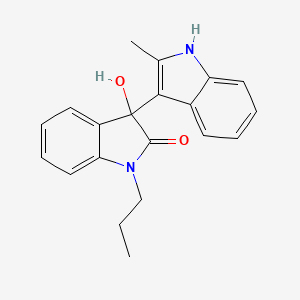
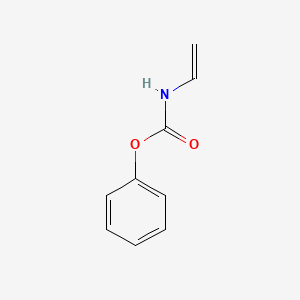

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)


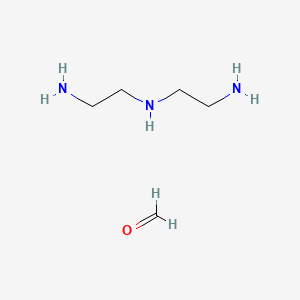
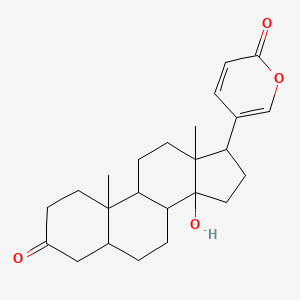


![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
